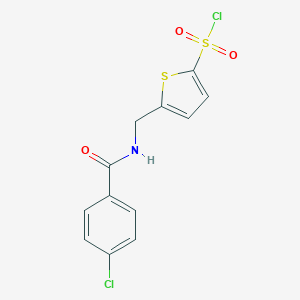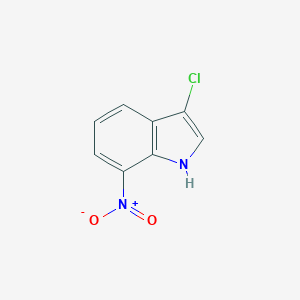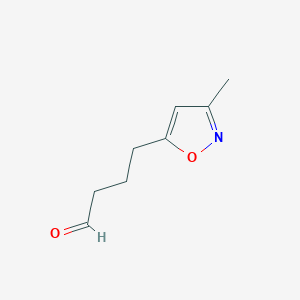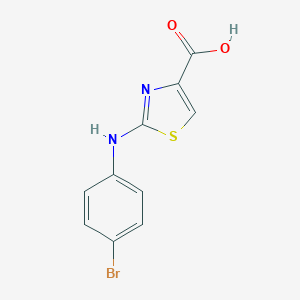
Methyl 3-thiazol-2-yl-benzoate
Overview
Description
Methyl 3-thiazol-2-yl-benzoate is a heterocyclic organic compound that features a thiazole ring attached to a benzoate ester. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-thiazol-2-yl-benzoate can be synthesized through several methods. One common approach involves the reaction of 3-thiazol-2-yl-benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminothiophenol with methyl 3-bromobenzoate under basic conditions can yield the desired thiazole derivative. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-thiazol-2-yl-benzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions often require acidic or basic catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Methyl 3-thiazol-2-yl-benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with specific electronic or optical properties.
Biology: Investigated for its potential antimicrobial and antifungal activities. It is used in the design of bioactive molecules that can inhibit the growth of pathogenic microorganisms.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Derivatives of this compound are studied for their ability to modulate biological pathways involved in disease progression.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of methyl 3-thiazol-2-yl-benzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The thiazole ring can also interact with DNA, potentially interfering with replication and transcription processes.
Comparison with Similar Compounds
Methyl 3-thiazol-2-yl-benzoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer agent with activity against various tumor cell lines.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry.
List of Similar Compounds
- Sulfathiazole
- Ritonavir
- Tiazofurin
- Abafungin (antifungal)
- Meloxicam (anti-inflammatory)
Properties
IUPAC Name |
methyl 3-(1,3-thiazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIVASOYIRWGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596734 | |
| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-63-1 | |
| Record name | Methyl 3-(1,3-thiazol-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

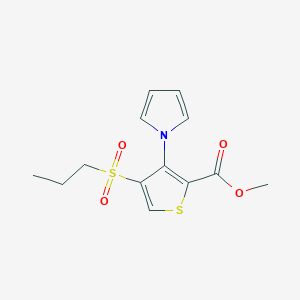
![Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one](/img/structure/B63264.png)

